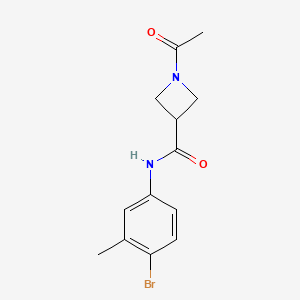

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11(3-4-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTAWQCWOWTNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CN(C2)C(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Bromo-Substituted Phenyl Group: This step involves the use of brominated aromatic compounds and coupling reactions to attach the bromo-substituted phenyl group to the azetidine ring.

Acetylation and Carboxamide Formation: The final steps include acetylation and the formation of the carboxamide group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide is a chemical compound attracting interest in scientific research because of its structure featuring an azetidine ring and a bromo-substituted phenyl group. It is studied for applications in chemistry, biology, medicine, and industry.

Chemistry

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide serves as a building block in the synthesis of complex molecules.

Biology

This compound is studied for potential biological activities, such as antibacterial and anticancer properties.

Medicine

The compound is investigated for potential therapeutic uses, particularly in drug development. Several studies highlight the anticancer potential of related compounds, such as 1,3,4-oxadiazoles, which have been investigated for their activity against leukemia, melanoma, and gastric cancer cell lines . Other sulfonamide derivatives have also demonstrated antiproliferative activity against various human cancer cell lines .

Industry

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring and the bromo-substituted phenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide with structurally related compounds:

Analysis of Substituent Effects

- Bromine vs.

- Positional Isomerism : The 3-methyl vs. 2-methyl substitution on the phenyl ring alters steric hindrance and electronic distribution. For example, the 3-methyl group may reduce rotational freedom compared to the 2-methyl analog, impacting conformational stability .

- Heterocyclic Systems : Replacing the phenyl ring with benzothiazole or benzothiadiazole introduces sulfur and nitrogen atoms, which can participate in hydrogen bonding or π-stacking interactions. This modification is critical in alkaloid-derived compounds .

Biological Activity

1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide includes an azetidine ring, an acetyl group, and a bromo-substituted phenyl group. The presence of these functional groups is believed to play a significant role in its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14BrN3O2 |

| Molecular Weight | 303.16 g/mol |

| Chemical Structure | Structure |

Anticancer Properties

Research has indicated that 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide exhibits promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The exact mechanism is still under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in cancer cell proliferation and survival pathways. The azetidine ring and the bromo-substituted phenyl group may enhance binding affinity to these targets .

- Case Studies : In vitro studies have shown that derivatives of azetidine compounds often demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancer cells. For instance, Mannich bases derived from similar structures have shown cytotoxicity 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil .

Antibacterial Activity

The compound has also been studied for its antibacterial properties:

- Mechanism of Action : It is believed that the compound may disrupt bacterial cell membranes or inhibit specific bacterial enzymes, leading to cell death .

- Research Findings : Preliminary studies indicate that related azetidine derivatives show activity against various Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial efficacy are still limited .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the azetidine core and substituents on the phenyl ring can significantly influence biological activity. For example:

Q & A

Basic: What are the recommended synthetic routes for 1-acetyl-N-(4-bromo-3-methylphenyl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with substituted bromophenyl amines. Key steps include:

- Azetidine ring formation : Start with azetidine-3-carboxylic acid (HY-Y0530) , functionalized via acetylation at the 1-position.

- Amide coupling : React the acetylated azetidine intermediate with 4-bromo-3-methylaniline using coupling agents like EDCI/HOBt or 4-nitrobenzoyl chloride (as in analogous amide syntheses) .

- Purification : Crystallization or chromatography to isolate the product.

Reference analogous protocols for N-(3-bromo-2-methylphenyl)carboxamide derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the acetyl group and azetidine ring conformation. Compare shifts with structurally similar compounds (e.g., N-(3-bromo-2-methylphenyl) analogs) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C13H15BrN2O2, ~335.2 g/mol).

- X-ray Crystallography : For absolute configuration determination using SHELXL refinement .

Advanced: How can researchers resolve contradictory crystallographic data during structure refinement?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated aromatic systems .

- High-resolution data : Collect data at <1.0 Å resolution to reduce ambiguity in electron density maps.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .

Advanced: What strategies optimize the yield of azetidine-3-carboxamide derivatives under flow chemistry conditions?

Methodological Answer:

- Residence time control : Adjust flow rates to optimize reaction time (e.g., 5–10 min for amide coupling) .

- Temperature gradients : Use segmented heating (e.g., 60–80°C) to minimize side reactions.

- Design of Experiments (DoE) : Apply factorial designs to test variables like reagent stoichiometry and catalyst loading .

Basic: What safety precautions are necessary when handling azetidine-3-carboxylic acid precursors?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep at RT in airtight containers, away from oxidizers .

- Waste disposal : Neutralize acidic residues before aqueous disposal .

Advanced: How do electronic effects of the 4-bromo-3-methylphenyl group influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing bromine : Enhances electrophilicity of the amide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis studies).

- Steric hindrance : The 3-methyl group may slow reactions at the para position, as seen in analogous N-(4-bromophenyl) systems .

Basic: What computational methods validate the stereochemical configuration of this compound?

Methodological Answer:

- DFT calculations : Compare computed vs. experimental NMR shifts (e.g., using Gaussian or ORCA).

- Molecular docking : Assess binding poses if the compound targets enzymes (e.g., acetyltransferase inhibition).

- SHELXL refinement : Cross-validate with crystallographic data .

Advanced: How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Solvent effects : Use PCM models in DFT to account for solvent polarity .

- Conformational averaging : Perform MD simulations to identify dominant conformers.

- Paramagnetic corrections : Apply for heavy atoms (e.g., bromine) using relativistic DFT methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.